molecular formula C21H20N2O2 B1394384 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile CAS No. 1219903-06-6

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile

Cat. No.: B1394384
CAS No.: 1219903-06-6
M. Wt: 332.4 g/mol
InChI Key: QDUOCBWAKGHNSP-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethylbenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide to form the intermediate 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropanal.

    Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a catalyst like piperidine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3,4-Dimethylphenyl)-1-(4-hydroxyphenyl)-3-oxopropyl)malononitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-(3,4-Dimethylphenyl)-1-(4-chlorophenyl)-3-oxopropyl)malononitrile: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is unique due to the presence of both methoxy and dimethylphenyl groups, which can influence its reactivity and interaction with other molecules. This combination of functional groups can provide distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14-4-5-17(10-15(14)2)21(24)11-20(18(12-22)13-23)16-6-8-19(25-3)9-7-16/h4-10,18,20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUOCBWAKGHNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
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2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
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2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
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2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile

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